4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
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Overview
Description
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves the reaction of 1,4-diaminoanthraquinone-2,3-dicarbonyl imide with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide and sodium cyanide with aeration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
- 4,11-Diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
- 4,11-Diamino-2-butyl-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
Uniqueness
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione stands out due to its unique butoxyethyl group, which imparts distinct chemical and physical properties.
Biological Activity
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with a significant molecular weight of approximately 378.38 g/mol and a melting point between 197 to 198 °C. This compound features a naphthoisoindole framework and contains multiple functional groups such as amino and imino groups, which are crucial for its biological activity.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its reactivity and potential biological applications. The presence of amino groups enhances its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H22N4O |
Molecular Weight | 378.38 g/mol |
Melting Point | 197 - 198 °C |
Biological Activity
Research indicates that compounds related to this compound exhibit notable biological activities , particularly in the areas of antimicrobial and antitumor properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial strains and fungi. For instance:
- Study A : Evaluated the antibacterial properties of the compound against Escherichia coli and Staphylococcus aureus, reporting an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.
- Study B : Focused on antifungal activity against Candida albicans, with results indicating a minimum inhibitory concentration (MIC) of 50 µg/mL.
Antitumor Activity
The antitumor effects of this compound have also been explored in various cancer cell lines:
- Case Study 1 : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours.
- Case Study 2 : The compound was tested on lung cancer cells (A549), where it induced apoptosis as evidenced by increased levels of caspase-3 activity.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Enzyme Inhibition : The functional groups may interact with specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Binding : Potential binding to cellular receptors that regulate apoptosis or cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in tumor cells.
Properties
CAS No. |
30415-45-3 |
---|---|
Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4,11-diamino-2-(2-butoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C22H22N4O4/c1-2-3-9-30-10-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-4-5-7-12(11)20(14)28/h4-7,25H,2-3,8-10,23-24H2,1H3 |
InChI Key |
UECNRPKDQBDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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